An In-depth Technical Guide to the Chemical Properties of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Chemical Properties of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a bioisostere of quinazoline and other purine analogs, this fused ring system has been the foundation for a multitude of compounds exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3] This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural elucidation, physicochemical properties, and potential as a pharmacophore, grounding our discussion in established chemical principles and citing relevant studies on analogous structures.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any molecule is a thorough characterization of its structure and physical attributes. These properties are critical for predicting its behavior in both chemical and biological systems.
Chemical Structure
The structure of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is characterized by a benzyl group at the 6-position of the thieno[2,3-d]pyrimidine core. This core is a bicyclic system where a thiophene ring is fused to a pyrimidine ring. The "(3H)" designation indicates that the proton on the pyrimidine ring is located at the nitrogen in the 3-position, and the "=O" at the 4-position signifies a ketone group, leading to the "-one" suffix.
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₃H₁₀N₂OS | - |
| Molecular Weight | 242.30 g/mol | - |
| Melting Point | >250 °C | Based on the high melting point of the parent thieno[2,3-d]pyrimidin-4(3H)-one (262-265°C).[4] |
| Boiling Point | >400 °C | Estimated based on the high melting point and structural complexity. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | General solubility trends for heterocyclic compounds.[5] |
| pKa | Acidic pKa likely in the range of 8-9 for the N-H proton; basic pKa likely around 1-2 for the pyrimidine nitrogens. | Based on pKa values of similar pyrimidinone systems.[6] |
| LogP | ~2.5 - 3.5 | Estimated based on the presence of the benzyl group, increasing lipophilicity compared to the parent scaffold. |
Synthesis and Purification
The synthesis of 6-substituted thieno[2,3-d]pyrimidin-4(3H)-ones typically follows a multi-step sequence, often beginning with the versatile Gewald aminothiophene synthesis.[7] This approach offers a reliable and modular route to a wide range of derivatives.
Synthetic Workflow
A plausible synthetic route to 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.
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start -> gewald; gewald -> intermediate; intermediate -> cyclization; cyclization -> product; product -> purification; }
Caption: Proposed synthetic workflow for 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one.Detailed Experimental Protocol
The following protocol is a representative, self-validating system for the synthesis and purification of the title compound.
Step 1: Synthesis of 2-Amino-5-benzyl-3-cyanothiophene (Gewald Reaction)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzylacetone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Catalyst: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine (approximately 0.5 equivalents). The choice of a mild organic base is crucial to prevent unwanted side reactions.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one (Cyclization)
-
Reaction Setup: In a round-bottom flask, suspend the 2-amino-5-benzyl-3-cyanothiophene intermediate from the previous step in an excess of formic acid.[8]
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) for 8-12 hours. The formic acid serves as both the solvent and the source of the one-carbon unit required for the pyrimidine ring formation.[8]
-
Work-up: After cooling, pour the reaction mixture into ice-water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual formic acid, and then dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
The following table summarizes the expected spectral data for 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one, based on data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the pyrimidine proton (H2) around δ 8.0-8.5 ppm. - A singlet for the thiophene proton (H7) around δ 7.0-7.5 ppm. - A multiplet for the aromatic protons of the benzyl group between δ 7.2-7.4 ppm. - A singlet for the benzylic protons (-CH₂-) around δ 4.0-4.5 ppm. - A broad singlet for the N-H proton, which may be solvent-dependent.[9] |
| ¹³C NMR | - A signal for the carbonyl carbon (C4) around δ 160-170 ppm. - Signals for the pyrimidine and thiophene carbons in the aromatic region (δ 110-160 ppm). - Signals for the benzyl group carbons, including a characteristic signal for the benzylic carbon around δ 35-45 ppm. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch of the pyrimidinone ring around 1660-1690 cm⁻¹. - N-H stretching vibration in the range of 3100-3400 cm⁻¹. - C-H stretching bands for the aromatic and benzylic protons. - C=N and C=C stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the exact mass of C₁₃H₁₀N₂OS. - Fragmentation patterns consistent with the loss of the benzyl group and other characteristic fragments of the thienopyrimidine core. |
Biological Significance and Potential Applications
The thieno[2,3-d]pyrimidine core is a well-established pharmacophore with a broad spectrum of biological activities. The introduction of a benzyl group at the 6-position can modulate these activities by influencing factors such as lipophilicity, steric interactions with biological targets, and metabolic stability.
Anticipated Biological Activities
-
Anticancer: Numerous thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity by targeting various kinases and other cellular pathways.[1][2] The 6-benzyl derivative could potentially exhibit similar properties.
-
Kinase Inhibition: The scaffold is a known "hinge-binder" for many protein kinases. Derivatives have shown inhibitory activity against ROCK, EGFR, and PI3K, among others.[3][10]
-
Anti-inflammatory and Antimicrobial: Some analogs have reported anti-inflammatory and antimicrobial activities.[11]
The benzyl group can enhance binding to hydrophobic pockets within target proteins, potentially leading to improved potency and selectivity.
core [label="6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; anticancer [label="Anticancer Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kinase [label="Kinase Inhibition\n(e.g., ROCK, EGFR, PI3K)", fillcolor="#FBBC05", fontcolor="#202124"]; anti_inflammatory [label="Anti-inflammatory Effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Properties", fillcolor="#34A853", fontcolor="#FFFFFF"];
core -> anticancer [label="Potential Application"]; core -> kinase [label="Potential Mechanism"]; core -> anti_inflammatory [label="Potential Application"]; core -> antimicrobial [label="Potential Application"]; }
Caption: Potential biological activities of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one.Conclusion
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is a promising molecule for further investigation in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route, expected analytical data, and potential biological applications. The synthetic protocols and analytical benchmarks described herein offer a solid foundation for researchers to synthesize and characterize this compound and its analogs, paving the way for the exploration of their therapeutic potential. As with any scientific endeavor, the predicted properties should be confirmed through rigorous experimentation.
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